molecular formula C15H17NO2 B6162533 tert-butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate CAS No. 1262408-96-7

tert-butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate

Katalognummer: B6162533
CAS-Nummer: 1262408-96-7
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: HKIIMBQZTDVBLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate: is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in medicinal chemistry .

Analyse Chemischer Reaktionen

tert-Butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:

Wirkmechanismus

The mechanism of action of tert-butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. Isoindole derivatives often exert their effects by binding to enzymes or receptors, modulating their activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate can be compared with other similar compounds, such as:

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate involves the reaction of tert-butyl 2-(5-ethynyl-2,3-dihydro-1H-isoindol-2-yl)acetate with a suitable reagent to form the desired product.", "Starting Materials": [ "tert-butyl 2-(5-ethynyl-2,3-dihydro-1H-isoindol-2-yl)acetate" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2-(5-ethynyl-2,3-dihydro-1H-isoindol-2-yl)acetate in a suitable solvent such as dichloromethane.", "Step 2: Add a suitable reagent such as trifluoroacetic acid to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for a suitable period of time.", "Step 4: Quench the reaction by adding a suitable base such as sodium bicarbonate.", "Step 5: Extract the product with a suitable solvent such as ethyl acetate.", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS-Nummer

1262408-96-7

Molekularformel

C15H17NO2

Molekulargewicht

243.30 g/mol

IUPAC-Name

tert-butyl 5-ethynyl-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C15H17NO2/c1-5-11-6-7-12-9-16(10-13(12)8-11)14(17)18-15(2,3)4/h1,6-8H,9-10H2,2-4H3

InChI-Schlüssel

HKIIMBQZTDVBLR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C#C

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.